molecular formula C23H21N3O3S B6576788 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 369395-75-5

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B6576788
CAS No.: 369395-75-5
M. Wt: 419.5 g/mol
InChI Key: FOLICXSZKXUNMC-UHFFFAOYSA-N
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Description

The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide features a hexahydroquinoline core substituted with a cyano group, a furan ring, and a sulfanyl-linked acetamide moiety. The N-(3-methylphenyl) group distinguishes it from analogs, influencing its physicochemical and biological properties.

Properties

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-14-5-2-6-15(11-14)25-20(28)13-30-23-16(12-24)21(19-9-4-10-29-19)22-17(26-23)7-3-8-18(22)27/h2,4-6,9-11,21,26H,3,7-8,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLICXSZKXUNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions:

  • Step 1: A furan-2-yl-substituted 4-aminohexahydroquinoline is synthesized via a condensation reaction between furan-2-carbaldehyde and an appropriate amine.

  • Step 2: This intermediate undergoes cyclization and subsequent functionalization to introduce the cyano group and the sulfanyl linkage.

  • Step 3: The final step involves acylation with 3-methylphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Scaling up for industrial production would involve optimization of the reaction conditions to maximize yield and purity. This might include tweaking reaction temperatures, solvent choices, and purification techniques, like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions:

  • Oxidation: The furan ring can be prone to oxidation under strong oxidative conditions.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The aromatic ring and the sulfanyl linkage offer sites for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, ozone.

  • Reduction: Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Alkyl halides for alkylation, sulfonating agents for sulfonation.

Major Products

  • Oxidation of the furan ring can lead to the formation of furanoid acids.

  • Reduction of the cyano group forms the corresponding amine derivative.

  • Substitution reactions can introduce various functional groups onto the aromatic ring, leading to derivatives with potentially different properties.

Scientific Research Applications

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential as a bioactive compound, possibly exhibiting antibacterial or antiviral properties.

  • Medicine: Investigated for its potential therapeutic effects, particularly in relation to its unique structural features which may interact with biological targets.

  • Industry: Explored for applications in materials science, such as in the creation of novel polymers or materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The hexahydroquinoline scaffold is known to bind to various enzymes and receptors, potentially modulating their activity. The cyano group and the furan ring may also play roles in these interactions, influencing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Structural analogs differ primarily in the aryl substituent on the acetamide nitrogen. Key examples include:

Compound Substituent Molecular Formula Molecular Weight logP Key Features Reference ID
N-(3-methylphenyl) (Target) C₂₄H₂₂N₃O₃S 432.52 (calc.) ~4.5* Moderate lipophilicity; 3-methyl enhances steric bulk -
N-Mesityl (2,4,6-trimethylphenyl) C₂₆H₂₈N₃O₃S 470.59 5.18 High lipophilicity; bulky substituent hinders binding
N-(3,5-Dichlorophenyl) C₂₃H₁₈Cl₂N₃O₃S 502.38 ~5.8* Electron-withdrawing Cl groups; increased logP
N-(2-Ethoxyphenyl) C₂₆H₂₄ClN₃O₃S 494.01 2.45 Ethoxy group improves solubility; moderate logD
N-(3-Acetylphenyl) C₂₅H₂₂N₃O₄S 471.58 ~3.8* Acetyl introduces polarity; potential H-bonding

*Estimated based on structural similarity.

  • The target compound’s 3-methylphenyl group balances moderate lipophilicity .
  • Steric Effects : Mesityl derivatives () show steric hindrance, which may limit interactions in enzyme binding pockets compared to smaller groups like 3-methylphenyl .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) may stabilize the molecule via resonance, while electron-donating groups (e.g., ethoxy in ) improve solubility .

Biological Activity

The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a hexahydroquinoline core with various functional groups, including a cyano group and a furan ring, which are known for their diverse biological activities. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O3SC_{24}H_{23}N_{3}O_{3}S. The structural features include:

  • Hexahydroquinoline core : Known for various pharmacological properties.
  • Furan ring : Contributes to biological activity through its ability to participate in electron transfer.
  • Cyano group : Enhances reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound show varying degrees of antimicrobial activity. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound APseudomonas aeruginosa12.5 μg/mL
Reference Drug (Ciprofloxacin)Pseudomonas aeruginosa1 μg/mL

This suggests that while the target compound may have moderate activity against certain Gram-negative bacteria, further studies are needed to confirm its efficacy.

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using methods such as the DPPH radical scavenging assay. These studies reveal that compounds with similar structures can effectively scavenge free radicals, indicating a potential for antioxidant properties.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies on related compounds have shown promising results in inhibiting the growth of Pseudomonas aeruginosa. Such findings suggest that further exploration of the target compound's antimicrobial properties could yield significant results.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of similar compounds to bacterial proteins like PqsR in Pseudomonas aeruginosa. These studies indicate favorable binding energies ranging from −5.8 to −8.2 kcal/mol, suggesting potential therapeutic applications.

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